Cas no 1198072-41-1 (α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile)
![α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile structure](https://ja.kuujia.com/scimg/cas/1198072-41-1x500.png)
α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-dichlorophenyl)-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile
- EN300-26580857
- (E)-3-(2,6-Dichlorophenyl)-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile
- 1198072-41-1
- Z605560566
- α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile
-
- インチ: 1S/C16H16Cl2N2O2/c1-10-8-20(9-11(2)22-10)16(21)12(7-19)6-13-14(17)4-3-5-15(13)18/h3-6,10-11H,8-9H2,1-2H3
- InChIKey: ZRHOMLQOBJXPDV-UHFFFAOYSA-N
- ほほえんだ: N1(C(=O)C(=CC2=C(Cl)C=CC=C2Cl)C#N)CC(C)OC(C)C1
計算された属性
- せいみつぶんしりょう: 338.0588831g/mol
- どういたいしつりょう: 338.0588831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 53.3Ų
じっけんとくせい
- 密度みつど: 1.293±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 523.8±50.0 °C(Predicted)
- 酸性度係数(pKa): -1.72±0.60(Predicted)
α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580857-0.05g |
3-(2,6-dichlorophenyl)-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile |
1198072-41-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrileに関する追加情報
α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile (CAS No. 1198072-41-1): A Comprehensive Overview
The compound α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile, identified by its CAS number CAS No. 1198072-41-1, represents a significant molecule in the realm of chemical and pharmaceutical research. This heterocyclic nitrile features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both 2,6-dichlorophenyl and 4-morpholinepropanenitrile moieties suggests a rich chemical reactivity, making it a valuable scaffold for synthesizing novel bioactive compounds.
In recent years, the exploration of such complex organic molecules has been driven by the need for more effective and targeted therapeutic agents. The structural motif of α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile has been investigated for its pharmacological properties, particularly in the context of inhibiting key biological pathways associated with various diseases. The dichlorophenyl group is known to enhance binding affinity to biological targets, while the morpholine ring contributes to metabolic stability and solubility.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in cancer progression, inflammation, and other chronic conditions. The nitrile group further adds to the compound's versatility, allowing for further functionalization through nucleophilic addition reactions.
The pharmaceutical industry has shown particular interest in molecules that can modulate neurotransmitter systems. The morpholine moiety in α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile is particularly noteworthy for its ability to interact with central nervous system receptors. This has led to investigations into its potential as an intermediate for developing drugs targeting conditions such as depression, anxiety, and neurodegenerative disorders. The dichlorophenyl group's electron-withdrawing properties also contribute to the compound's ability to cross the blood-brain barrier, enhancing its bioavailability.
Recent advances in computational chemistry have enabled more efficient screening of compounds like α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives. Such computational approaches are increasingly integral to drug discovery pipelines, reducing the reliance on empirical testing and accelerating the development process.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key steps include condensation reactions between appropriately substituted benzaldehyde derivatives and morpholine-containing precursors. The introduction of the nitrile group typically follows via cyanation reactions or reductive amination techniques. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent pharmacological evaluation.
In conclusion, α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile (CAS No. 1198072-41-1) stands out as a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a dichlorophenyl group and a morpholine ring offers a versatile platform for developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a focal point in drug discovery efforts aimed at addressing some of the most pressing medical challenges today.
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